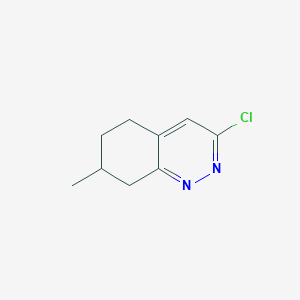
4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is a versatile small molecule scaffold used primarily in research and development. It is known for its stability and utility in various chemical reactions, making it a valuable compound in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate typically involves the reaction of fluorenylmethanol with tert-butyl piperazine-1,4-dicarboxylate in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound readily available for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate include:
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 4-tert-butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate
Uniqueness
What sets this compound apart is its unique combination of stability and reactivity, making it a valuable tool in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C26H32N2O5 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-(9H-fluoren-9-ylmethyl) 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C26H32N2O5/c1-26(2,3)33-25(31)28-14-13-27(16-18(28)12-15-29)24(30)32-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23,29H,12-17H2,1-3H3 |
InChI Key |
OYCLXSUWXOWEND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CCO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole](/img/structure/B11779137.png)
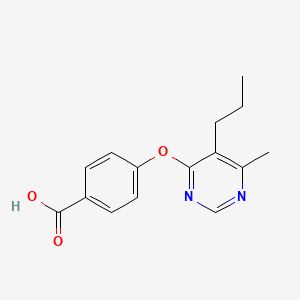
![1-(2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone](/img/structure/B11779153.png)
![2-(4-Bromophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11779163.png)

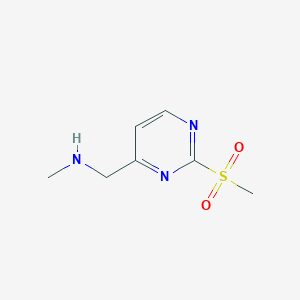
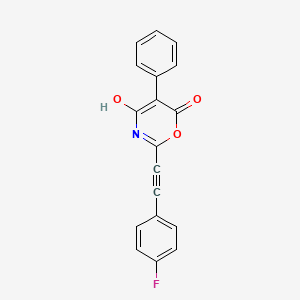

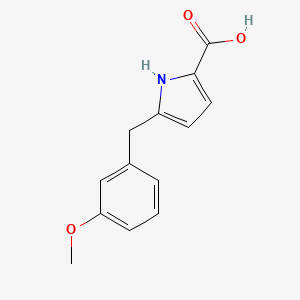
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11779191.png)


